molecular formula C10H12N2S B3045969 2,3-dihydro-1H-inden-5-ylthiourea CAS No. 117174-86-4

2,3-dihydro-1H-inden-5-ylthiourea

Cat. No.: B3045969
CAS No.: 117174-86-4
M. Wt: 192.28 g/mol
InChI Key: FFJKDGGVANMBQI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-dihydro-1H-inden-5-ylthiourea typically involves the reaction of indene derivatives with thiourea under specific conditions. One common method includes the use of indene-5-carboxylic acid as a starting material, which is then reacted with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-dihydro-1H-inden-5-ylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

2,3-dihydro-1H-inden-5-ylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-5-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2,3-dihydro-1H-inden-5-ylthiourea can be compared with other similar compounds, such as:

Biological Activity

Chemical Identity
2,3-dihydro-1H-inden-5-ylthiourea is an organic compound characterized by the molecular formula C10H12N2SC_{10}H_{12}N_2S and a molecular weight of 192.28 g/mol. Its synthesis typically involves the reaction of indene derivatives with thiourea, often using indene-5-carboxylic acid as a precursor under acidic conditions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzyme activity through hydrogen bonding and other molecular interactions, influencing various biological pathways.

Antibacterial Activity

Research has shown that thiourea derivatives exhibit significant antibacterial properties. For instance, studies demonstrated that certain thiourea compounds, potentially including this compound, displayed inhibitory effects against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, indicating potent antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiourea derivatives have shown promising results against several cancer cell lines with IC50 values ranging from 3 to 20 µM. For example, compounds targeting specific pathways involved in cancer progression have demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in leukemia and solid tumors .

Case Study: Prostate Cancer

In a case study focusing on prostate cancer, the compound's effectiveness was evaluated alongside other thiourea derivatives. The findings indicated that treatment with these compounds led to significant reductions in cell viability and alterations in cell cycle dynamics, particularly an accumulation of cells in the S phase, suggesting the induction of apoptosis .

Antituberculosis Activity

Another area of investigation is the antituberculosis activity of thiourea derivatives. Certain compounds have been identified as effective inhibitors of Mycobacterium tuberculosis, showcasing the diverse therapeutic potential of this class of compounds .

Comparative Analysis of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values Reference
AntibacterialE. faecalis, P. aeruginosaMIC: 40–50 µg/mL
AnticancerProstate cancer cell linesIC50: 3–20 µM
AntituberculosisMycobacterium tuberculosisNot specified

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-10(13)12-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJKDGGVANMBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385078
Record name Thiourea, (2,3-dihydro-1H-inden-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117174-86-4
Record name Thiourea, (2,3-dihydro-1H-inden-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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